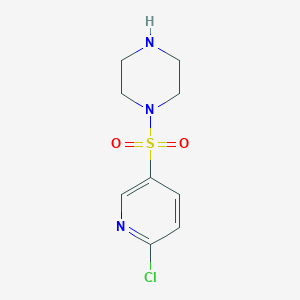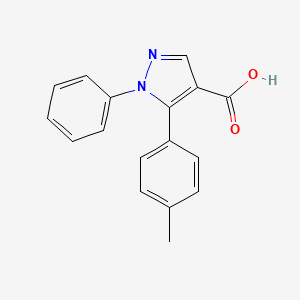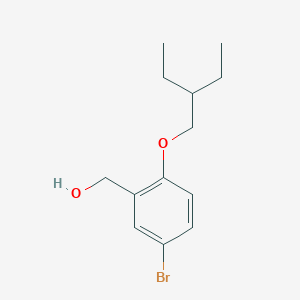
3-Bromo-4-m-tolyloxybenzonitrile
概要
説明
3-Bromo-4-m-tolyloxybenzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a m-tolyloxy group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-4-m-tolyloxybenzonitrile can be synthesized through a multi-step process involving the following key reactions:
Nitrile Formation: Conversion of a suitable precursor to the nitrile group.
Etherification: Formation of the m-tolyloxy group.
A common synthetic route involves the bromination of 4-m-tolyloxybenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions
3-Bromo-4-m-tolyloxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas with a metal catalyst like palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-4-m-tolyloxybenzonitrile.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: Corresponding amines like 3-bromo-4-m-tolyloxybenzylamine.
科学的研究の応用
3-Bromo-4-m-tolyloxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Intermediate in the production of drugs with potential therapeutic effects.
Agrochemicals: Precursor for the synthesis of compounds used in agriculture to protect crops from pests and diseases.
Material Science: Utilized in the development of novel materials with specific properties for industrial applications.
作用機序
The mechanism of action of 3-Bromo-4-m-tolyloxybenzonitrile in chemical reactions involves the activation of the bromine atom and the nitrile group. In substitution reactions, the bromine atom is displaced by nucleophiles, while in coupling reactions, the nitrile group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a m-tolyloxy group.
4-Bromo-3-methoxybenzonitrile: Bromine and methoxy groups are positioned differently on the benzene ring.
3-Bromo-4-methylbenzonitrile: Contains a methyl group instead of a m-tolyloxy group.
Uniqueness
3-Bromo-4-m-tolyloxybenzonitrile is unique due to the presence of both a bromine atom and a m-tolyloxy group, which provides distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
特性
IUPAC Name |
3-bromo-4-(3-methylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIIHQDRDXGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)






